

Application Notes and Protocols for the Solid-Phase Synthesis of WWamide-1

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Compound of Interest

Compound Name: WWamide-1

Cat. No.: B611828

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Introduction

WWamide-1 is a neuropeptide originally isolated from the ganglia of the African giant snail, *Achatina fulica*. It belongs to the Wamide superfamily of peptides, characterized by a C-terminal tryptophan amide.[1][2] The sequence of **WWamide-1** is Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ (WKEMSVW-NH₂). Synthetic **WWamide-1** has been shown to exhibit inhibitory activity on neurons and modulate muscular contractions in snails, indicating its potential as a tool for neurobiological research and as a lead compound in drug discovery.[1]

This document provides a detailed protocol for the chemical synthesis of **WWamide-1** using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is a widely used method that allows for the efficient assembly of peptides on a solid support.[3][4]

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of **WWamide-1**.

Table 1: Resins and Amino Acids

Reagent	Supplier	Grade
Rink Amide MBHA resin	Various	100-200 mesh, ~0.5 mmol/g substitution
Fmoc-Trp(Boc)-OH	Various	Peptide synthesis grade
Fmoc-Lys(Boc)-OH	Various	Peptide synthesis grade
Fmoc-Glu(OtBu)-OH	Various	Peptide synthesis grade
Fmoc-Met-OH	Various	Peptide synthesis grade
Fmoc-Ser(tBu)-OH	Various	Peptide synthesis grade
Fmoc-Val-OH	Various	Peptide synthesis grade

Table 2: Solvents and Reagents

Reagent	Supplier	Grade
N,N-Dimethylformamide (DMF)	Various	Peptide synthesis grade
Dichloromethane (DCM)	Various	ACS grade
Piperidine	Various	Reagent grade
N,N'-Diisopropylethylamine (DIPEA)	Various	Peptide synthesis grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Various	Peptide synthesis grade
Trifluoroacetic acid (TFA)	Various	Reagent grade
Triisopropylsilane (TIS)	Various	Reagent grade
1,2-Ethanedithiol (EDT)	Various	Reagent grade
Anisole	Various	Reagent grade
Diethyl ether	Various	ACS grade

Experimental Protocol: Solid-Phase Synthesis of WWamide-1

This protocol is based on a 0.1 mmol scale synthesis.

Resin Swelling and Fmoc Deprotection

- Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a solid-phase synthesis vessel.
- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes and drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling

The peptide chain is assembled from the C-terminus to the N-terminus. The following steps are repeated for each amino acid in the sequence (Trp, Val, Ser, Met, Glu, Lys, Trp).

- In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HBTU in 2 mL of DMF.
- Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution.
- Allow the activation to proceed for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling reaction, perform a Kaiser test.^[5] If the test is positive (blue beads), continue the coupling for another hour. If the test is negative (yellow beads), proceed to the next step.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Fmoc Deprotection

Repeat the Fmoc deprotection steps as described in section 1 to remove the Fmoc group from the newly added amino acid, preparing the peptide-resin for the next coupling cycle.

Cleavage and Deprotection

Due to the presence of Tryptophan and Methionine residues, which are susceptible to oxidation and alkylation, a specific cleavage cocktail is required.^{[1][6][7]}

- After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), and then dry the resin under vacuum for at least 1 hour.
- Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.^[6] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 5 mL of the cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate into a clean conical tube.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under a stream of nitrogen.

Purification and Analysis

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Analyze the fractions by mass spectrometry to identify those containing the desired product.
- Pool the pure fractions and lyophilize to obtain the final **WWamide-1** peptide as a white powder.

Quantitative Data Summary

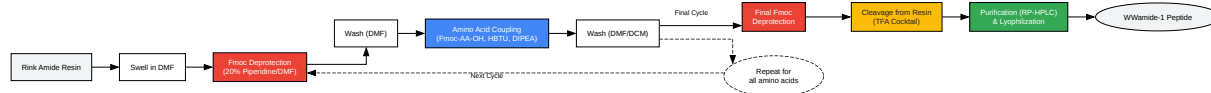
Table 3: Amino Acid Coupling Protocol

Amino Acid	Fmoc-Protected Amino Acid (mg)	HBTU (mg)	DIPEA (μL)
Fmoc-Trp(Boc)-OH	210.6	147.9	139.4
Fmoc-Val-OH	135.7	147.9	139.4
Fmoc-Ser(tBu)-OH	153.4	147.9	139.4
Fmoc-Met-OH	148.6	147.9	139.4
Fmoc-Glu(OtBu)-OH	170.2	147.9	139.4
Fmoc-Lys(Boc)-OH	187.4	147.9	139.4
Fmoc-Trp(Boc)-OH	210.6	147.9	139.4

Calculations are based on a 0.1 mmol synthesis scale and 4 equivalents of amino acid.

Visualizations

Solid-Phase Synthesis Workflow

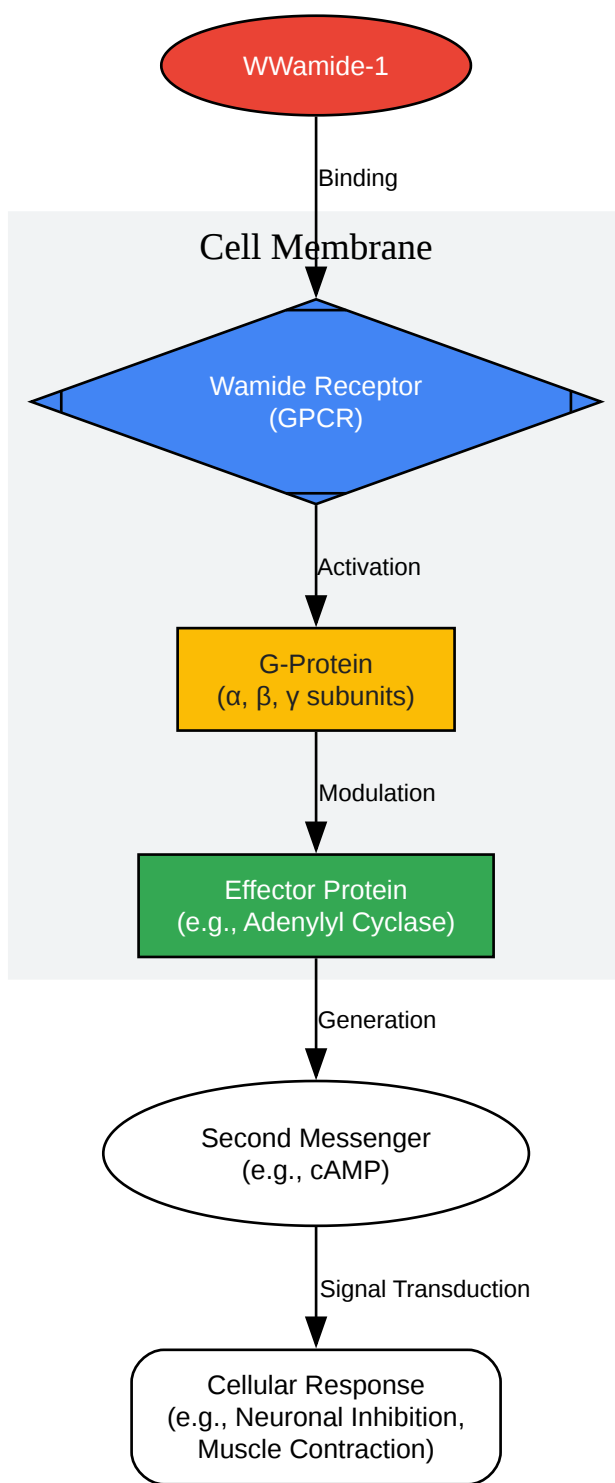


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Caption: Workflow for the solid-phase synthesis of **WWamide-1**.

Proposed Signaling Mechanism of Wamide Peptides

Wamide neuropeptides are known to act through G-protein coupled receptors (GPCRs).[2] The C-terminal amidated tryptophan is crucial for receptor activation.[2][8] While the specific downstream signaling cascade for **WWamide-1** is not fully elucidated, a general mechanism is proposed below.



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Caption: Proposed G-protein coupled receptor signaling for **WWamide-1**.

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